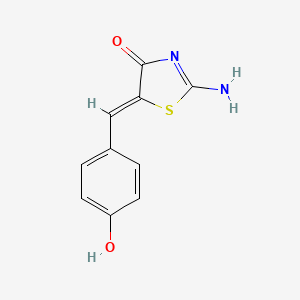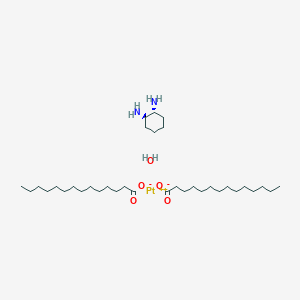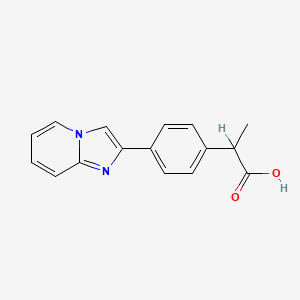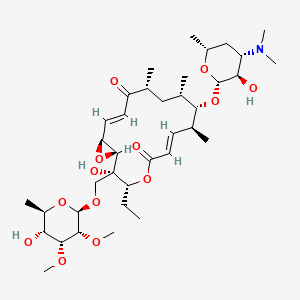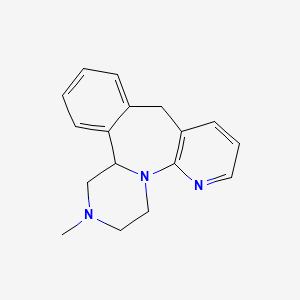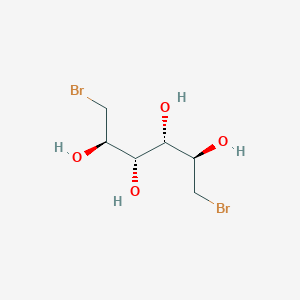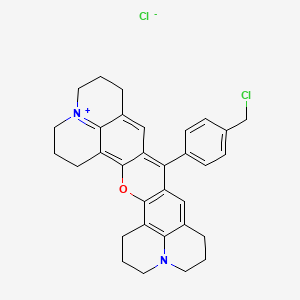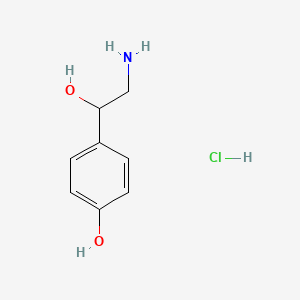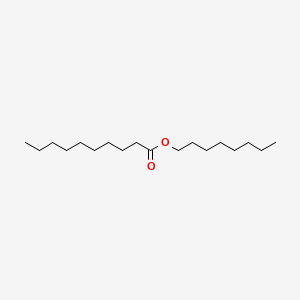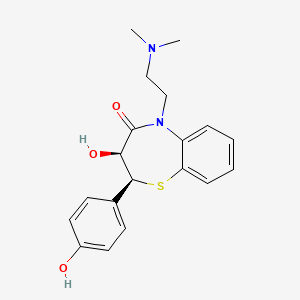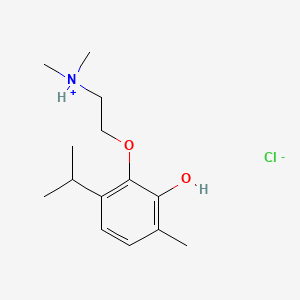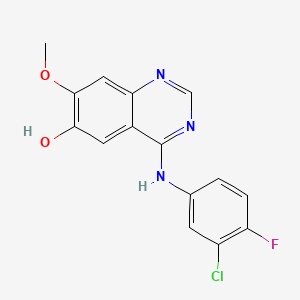![molecular formula C22H28N4O9S2 B1677240 3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid CAS No. 1137916-97-2](/img/structure/B1677240.png)
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid
Overview
Description
MK-0941 is a potent, orally active, and allosteric activator of glucokinase, an enzyme that plays a crucial role in glucose homeostasis. It has shown potential in the treatment of type 2 diabetes by enhancing the activity of glucokinase, thereby improving glycemic control .
Mechanism of Action
Target of Action
MK-0941, also known as MK-0941 mesylate, is a potent, orally active, and allosteric glucokinase activator . The primary target of MK-0941 is glucokinase (GK) , a subtype of hexokinase . Glucokinase plays a pivotal role in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and as a mediator of hepatic glucose disposal .
Mode of Action
MK-0941 interacts with the same region of the glucokinase enzyme that is commonly affected by naturally occurring glucokinase-activating mutations in humans . It activates glucokinase with EC50 values of 240 and 65 nM for recombinant human glucokinase in the presence of 2.5 and 10 mM glucose, respectively . This activation leads to an increase in insulin secretion, a reduction in hepatic glucose production, and an improvement in glycemic excursion .
Biochemical Pathways
The activation of glucokinase by MK-0941 affects the glycolysis pathway. Glucokinase catalyzes the ATP-dependent conversion of glucose to glucose 6-phosphate, the first and rate-limiting step of glycolysis . This process enhances insulin secretion in response to circulating blood glucose levels and facilitates glycogen storage and postprandial clearance of glucose from the bloodstream .
Pharmacokinetics
The pharmacokinetic properties of MK-0941 are characterized by rapid absorption and clearance from the blood. In both mice and dogs, oral doses of MK-0941 reach maximum plasma levels within 1 hour and fall thereafter with a half-life of approximately 2 hours .
Result of Action
The administration of MK-0941 leads to significant improvements in glycemic control. At Week 14 of a clinical study, A1C and 2-hour postmeal glucose improved significantly versus placebo with all MK-0941 doses . MK-0941 was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure .
Action Environment
The efficacy and safety of MK-0941 can be influenced by various environmental factors such as diet. For instance, the administration of MK-0941 in combination with other medications like insulin glargine can affect its action . Furthermore, the compound’s action may also be influenced by the patient’s metabolic state and the presence of other health conditions .
Preparation Methods
The synthesis of MK-0941 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
MK-0941 undergoes several types of chemical reactions, including:
Oxidation: MK-0941 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: MK-0941 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
MK-0941 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has shown promise in improving glycemic control by enhancing the activity of glucokinase, which plays a key role in glucose metabolism. The compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy in reducing blood glucose levels and improving insulin sensitivity .
For example, it can be used as a tool compound to study the role of glucokinase in glucose homeostasis and its regulation in different tissues .
Comparison with Similar Compounds
MK-0941 is part of a class of compounds known as glucokinase activators. Other similar compounds include dorzagliatin and piragliatin. Compared to these compounds, MK-0941 has shown unique properties in terms of its potency and efficacy in enhancing glucokinase activity. it has also been associated with certain adverse effects, such as hypoglycemia and elevations in triglycerides and blood pressure .
Similar Compounds
- Dorzagliatin
- Piragliatin
MK-0941’s unique mechanism of action and its potential therapeutic benefits make it a valuable compound for research and development in the field of diabetes treatment .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137916-97-2 | |
| Record name | MK-0941 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0941 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?
A: MK-0941 binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, MK-0941 amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []
Q2: What is the mechanism behind the glucose-lowering activity of MK-0941 in animal models of type 2 diabetes?
A: MK-0941 demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []
Q3: What are the key pharmacokinetic properties of MK-0941 observed in preclinical studies?
A: Preclinical studies in mice and dogs show that orally administered MK-0941 is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.
Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to MK-0941?
A: Unlike MK-0941, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to MK-0941. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.
Q5: Why did chronic treatment with MK-0941 lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?
A: Clinical trials with MK-0941 revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with MK-0941 suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of MK-0941 on glucose control. []
Q6: What is the significance of an efficient, large-scale synthesis for a compound like MK-0941?
A: Developing an efficient large-scale synthesis for MK-0941 is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of MK-0941 to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.
Q7: How can IVIVC models be used in the development of extended-release formulations of MK-0941?
A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for MK-0941. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


